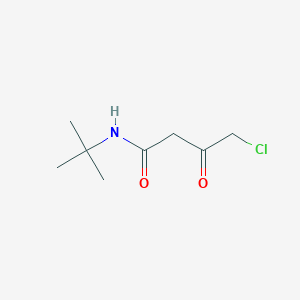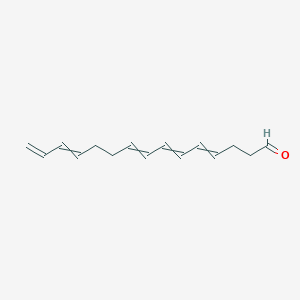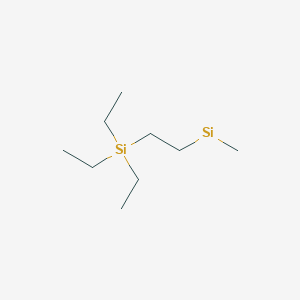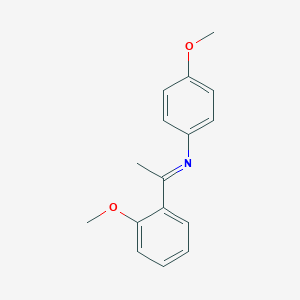![molecular formula C19H27NO B12591405 [6-(Dibutylamino)naphthalen-1-YL]methanol CAS No. 591253-39-3](/img/structure/B12591405.png)
[6-(Dibutylamino)naphthalen-1-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Dibutylamino)naphthalen-1-YL]methanol is a chemical compound with the molecular formula C18H27NO It is known for its unique structure, which includes a naphthalene ring substituted with a dibutylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dibutylamino)naphthalen-1-YL]methanol typically involves the reaction of naphthalene derivatives with dibutylamine and formaldehyde. The process can be summarized as follows:
Starting Materials: Naphthalene, dibutylamine, and formaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Industrial catalysts are employed to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[6-(Dibutylamino)naphthalen-1-YL]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the dibutylamino group.
Scientific Research Applications
[6-(Dibutylamino)naphthalen-1-YL]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [6-(Dibutylamino)naphthalen-1-YL]methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with cellular receptors, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibit specific enzymes, affecting metabolic processes.
Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- [6-(Diethylamino)naphthalen-1-YL]methanol
- [6-(Dipropylamino)naphthalen-1-YL]methanol
- [6-(Dimethylamino)naphthalen-1-YL]methanol
Uniqueness
[6-(Dibutylamino)naphthalen-1-YL]methanol is unique due to its specific substitution pattern and the presence of the dibutylamino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
591253-39-3 |
|---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
[6-(dibutylamino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C19H27NO/c1-3-5-12-20(13-6-4-2)18-10-11-19-16(14-18)8-7-9-17(19)15-21/h7-11,14,21H,3-6,12-13,15H2,1-2H3 |
InChI Key |
LLDOZQMAZXHMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)

![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)




![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)

![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)



